3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one
Overview
Description
3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one, or 3-AMPDM, is an organic compound that has been widely studied in recent years due to its interesting properties and potential applications in synthetic chemistry, medicine, and biochemistry. This compound is a member of the pyrrolidinone family of compounds and has been used as a building block in many synthetic reactions.
Scientific Research Applications
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine, a core scaffold in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," is widely utilized in drug discovery due to its versatility and the possibility to efficiently explore pharmacophore space. The pyrrolidine ring is valued for its contribution to the stereochemistry of molecules and its impact on the three-dimensional (3D) structure, enhancing interactions with biological targets. Studies have reported a variety of biologically active compounds featuring the pyrrolidine ring, highlighting its utility in developing treatments for various diseases (Li Petri et al., 2021).
Aminomethyl Groups in Bioanalytical Applications
The incorporation of aminomethyl groups, akin to the functional group in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," into bioanalytical tools has been exemplified by the development of aptamers. Aptamers are artificial nucleic acid sequences that can bind to targets with high specificity and affinity. The modification of aptamers with functional groups, such as aminomethyl, allows for versatile applications in biosensing, diagnostics, and therapeutics. This flexibility underscores the significance of functional groups in advancing bioanalytical technologies (Iliuk et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nitric oxide synthases, including endothelial, inducible, and brain . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.
Mode of Action
This could result in changes in vasodilation, neurotransmission, and immune response .
Biochemical Pathways
Given its potential interaction with nitric oxide synthases, it could influence the nitric oxide signaling pathway . This pathway plays a significant role in various biological processes, including vasodilation, neurotransmission, and immune response.
Result of Action
If it does interact with nitric oxide synthases as hypothesized, it could potentially influence cellular processes such as vasodilation, neurotransmission, and immune response .
properties
IUPAC Name |
3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(5-8)3-4-9(2)6(7)10/h3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBDEBLXVUGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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